2-(4-Methoxyphenoxy)ethanol 2-(4-Methoxyphenoxy)ethanol
Brand Name: Vulcanchem
CAS No.: 5394-57-0
VCID: VC2129146
InChI: InChI=1S/C9H12O3/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3
SMILES: COC1=CC=C(C=C1)OCCO
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

2-(4-Methoxyphenoxy)ethanol

CAS No.: 5394-57-0

Cat. No.: VC2129146

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenoxy)ethanol - 5394-57-0

Specification

CAS No. 5394-57-0
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name 2-(4-methoxyphenoxy)ethanol
Standard InChI InChI=1S/C9H12O3/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3
Standard InChI Key OOWGFJQYZCXHEY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCCO
Canonical SMILES COC1=CC=C(C=C1)OCCO

Introduction

Chemical Structure and Composition

Molecular Structure

2-(4-Methoxyphenoxy)ethanol consists of a benzene ring with a methoxy group (-OCH3) at the para position, connected via an oxygen atom to an ethanol chain (-CH2CH2OH). The compound can be represented by the molecular formula C9H12O3, with three oxygen atoms distributed across the molecule: one in the methoxy group, one in the phenoxy linkage, and one in the terminal hydroxyl group.

The structural arrangement differs significantly from 2-(4-Methoxyphenyl)ethanol (C9H12O2), which features a direct carbon-carbon bond between the aromatic ring and ethanol moiety rather than an oxygen linkage .

Structural Comparison with Related Compounds

When comparing 2-(4-Methoxyphenoxy)ethanol with structurally similar compounds, important differences become apparent:

CompoundMolecular FormulaKey Structural FeaturesDifference from Target Compound
2-(4-Methoxyphenyl)ethanolC9H12O2Direct C-C bond between aromatic ring and ethanolLacks oxygen bridge between phenyl and ethanol portions
2-(4-methoxyphenoxy) Sodium PropionateC10H11O3NaContains 4-methoxyphenoxy group with propionateContains propionate instead of ethanol group
2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanolC16H18O4Contains both 2-methoxyphenoxy and 4-methoxyphenyl groupsMore complex structure with additional aromatic ring

The presence of the oxygen bridge in 2-(4-Methoxyphenoxy)ethanol would likely confer different physical and chemical properties compared to the directly bonded analog, including increased polarity and hydrogen bonding capacity.

Physical and Chemical Properties

Predicted Physical Properties

While specific physical data for 2-(4-Methoxyphenoxy)ethanol is limited in the available research, properties can be estimated by comparing with structurally related compounds:

Property2-(4-Methoxyphenyl)ethanol Predicted for 2-(4-Methoxyphenoxy)ethanol
Molecular Weight152.19 g/mol168.19 g/mol
Melting Point26°C to 30°CPotentially higher due to increased hydrogen bonding
Boiling Point334°C to 336°CPotentially similar or slightly higher
SolubilitySoluble in DMSO, MethanolLikely more soluble in polar solvents due to increased polarity
Flash Point>110°C (230°F)Likely similar range

The additional oxygen atom in the linkage would increase the molecule's polarity and hydrogen bonding capability, potentially affecting its solubility profile and intermolecular interactions.

Chemical Reactivity

The chemical reactivity of 2-(4-Methoxyphenoxy)ethanol would be determined by its functional groups:

  • The terminal hydroxyl group would participate in typical alcohol reactions including esterification, oxidation, and dehydration.

  • The ether linkages (both the phenoxy and methoxy groups) would be relatively stable to bases but susceptible to cleavage under strong acidic conditions.

  • The aromatic ring could undergo electrophilic aromatic substitution reactions, with the methoxy group directing further substitution to ortho and para positions.

Synthesis Methods and Approaches

Williamson Ether Synthesis

This approach would involve:

  • Converting 4-methoxyphenol to its alkoxide salt using a base such as sodium hydroxide

  • Reacting this salt with 2-chloroethanol or 2-bromoethanol in a nucleophilic substitution reaction

The reaction conditions would be similar to those described for 2-(4-methoxyphenoxy) Sodium Propionate synthesis, which uses p-methoxy phenol, sodium hydroxide, and a catalyst in water, followed by reaction with a chlorinated compound .

Reduction of Corresponding Ketone

Another potential route could involve:

  • Synthesis of 2-(4-methoxyphenoxy)ethanone

  • Reduction using a suitable reducing agent such as sodium borohydride

This approach parallels the synthesis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol described in search result , where a ketone intermediate is reduced to the corresponding alcohol.

Analytical Characterization Techniques

Spectroscopic Identification

For proper identification and characterization of 2-(4-Methoxyphenoxy)ethanol, several analytical techniques would be applicable:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR would show characteristic signals for:

  • Aromatic protons (approximately 6.7-7.0 ppm)

  • Methoxy group protons (approximately 3.7-3.8 ppm)

  • Methylene protons adjacent to oxygen atoms (approximately 3.9-4.1 ppm and 3.7-3.8 ppm)

  • Hydroxyl proton (variable, approximately 1.5-3.0 ppm depending on concentration and solvent)

These predictions are based on typical chemical shift values and patterns observed in similar compounds such as those mentioned in search result .

Infrared Spectroscopy

Key IR absorption bands would likely include:

  • O-H stretching (broad band around 3300-3600 cm-1)

  • C-H stretching (around 2800-3000 cm-1)

  • C-O stretching (1000-1300 cm-1)

  • Aromatic C=C stretching (1400-1600 cm-1)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) could be used for purity analysis and identification, similar to methods mentioned for related compounds in search result .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator